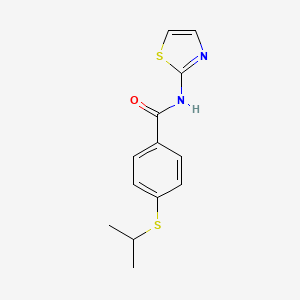
4-(isopropylthio)-N-(thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(isopropylthio)-N-(thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropylthio group attached to the benzene ring and a thiazolyl group attached to the amide nitrogen
Mechanism of Action
Target of Action
The primary target of 4-(isopropylthio)-N-(thiazol-2-yl)benzamide is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiviral drugs .
Mode of Action
The compound interacts with the HIV-1 RT enzyme, inhibiting its function . This binding could potentially disrupt the enzyme’s ability to synthesize viral DNA, thereby inhibiting the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 RT enzyme disrupts the viral replication pathway . This disruption prevents the virus from producing new copies of itself, which can help to control the spread of the virus within the host .
Result of Action
The primary result of the compound’s action is the inhibition of HIV-1 replication . By inhibiting the function of the HIV-1 RT enzyme, the compound can potentially control the spread of the virus within the host . This could lead to a decrease in viral load and an improvement in the host’s immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylthio)-N-(thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Isopropylthio Group: The isopropylthio group can be introduced via a nucleophilic substitution reaction where an isopropylthiol reacts with a suitable leaving group on the benzene ring.
Formation of the Benzamide: The final step involves the formation of the amide bond between the thiazolyl group and the benzene ring. This can be achieved through the reaction of the thiazolylamine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-(isopropylthio)-N-(thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(methylthio)-N-(thiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an isopropylthio group.
4-(ethylthio)-N-(thiazol-2-yl)benzamide: Similar structure but with an ethylthio group instead of an isopropylthio group.
4-(phenylthio)-N-(thiazol-2-yl)benzamide: Similar structure but with a phenylthio group instead of an isopropylthio group.
Uniqueness
The uniqueness of 4-(isopropylthio)-N-(thiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs. The isopropylthio group, in particular, may influence the compound’s lipophilicity and steric properties, affecting its interaction with molecular targets.
Properties
IUPAC Name |
4-propan-2-ylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9(2)18-11-5-3-10(4-6-11)12(16)15-13-14-7-8-17-13/h3-9H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVRBCOVRIZZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2795564.png)
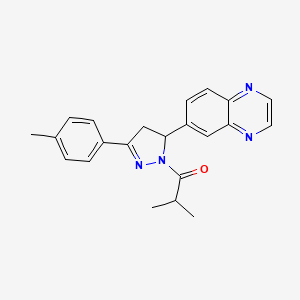
![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)

![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2795570.png)
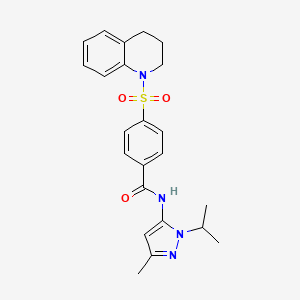
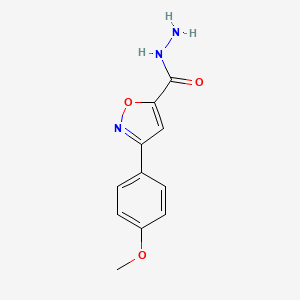
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)
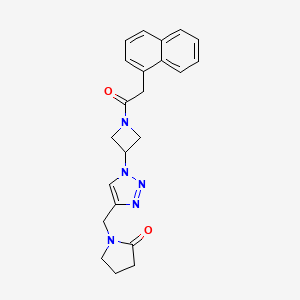
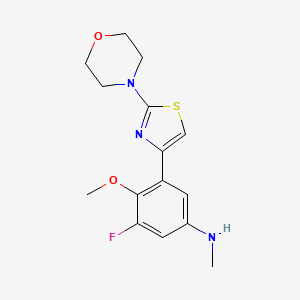

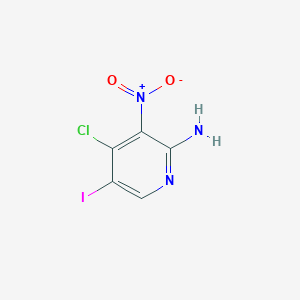
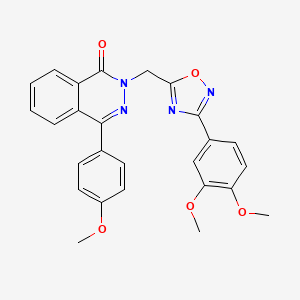
![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/new.no-structure.jpg)
